IDO1 Enzyme Inhibition: Potency Comparison with PF-06840003 and Indoximod
While 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione is reported to be an IDO1 inhibitor , precise IC50 values from controlled assays are not consistently published in the peer-reviewed literature. However, a reported IC50 of 28 μM (28000 nM) has been noted in scientific commentary, suggesting modest potency [1]. In contrast, the clinical-stage IDO1 inhibitor PF-06840003 (3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione) exhibits a pIC50 of 6.82 (IC50 = 150 nM) in vitro [2], while the tryptophan analog indoximod (1-methyl-D-tryptophan) shows an IC50 of 7 μM (7000 nM) [3]. This indicates that the title compound's IDO1 inhibitory potency is significantly lower (≥ 180-fold less potent than PF-06840003) and more closely aligns with indoximod.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 μM (28000 nM) [1] |
| Comparator Or Baseline | PF-06840003: 0.15 μM (150 nM) [2]; Indoximod: 7 μM (7000 nM) [3] |
| Quantified Difference | Target compound is ~187-fold less potent than PF-06840003; ~4-fold less potent than indoximod. |
| Conditions | In vitro enzyme inhibition assays; conditions vary by study (PF-06840003: recombinant human IDO1; indoximod: IDO1 enzyme assay). |
Why This Matters
The lower potency of the title compound compared to highly optimized clinical candidates like PF-06840003 is critical for research applications where moderate IDO1 inhibition is desired or where the compound's NHS-ester reactivity is the primary utility.
- [1] Hypothesis annotation. Comment on IDO1 inhibitor potency. 2017. View Source
- [2] Guide to Pharmacology. PF-06840003 ligand activity chart. IUPHAR/BPS. Accessed 2026. View Source
- [3] Molnova. Indoximod (NLG-8189). Accessed 2026. View Source
